3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3-methylbenzoate

Description

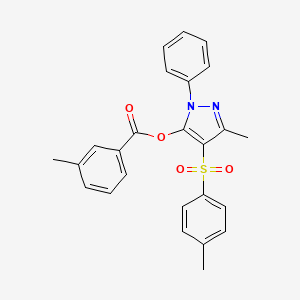

3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3-methylbenzoate is a pyrazole-based organic compound characterized by a central pyrazole ring substituted with a phenyl group at the 1-position, a tosyl (p-toluenesulfonyl) group at the 4-position, and a 3-methylbenzoate ester at the 5-position. The compound’s crystal structure, typically resolved using X-ray crystallography refined via programs like SHELXL , provides critical insights into its molecular geometry and intermolecular interactions.

Properties

IUPAC Name |

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 3-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4S/c1-17-12-14-22(15-13-17)32(29,30)23-19(3)26-27(21-10-5-4-6-11-21)24(23)31-25(28)20-9-7-8-18(2)16-20/h4-16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOHYJXKQNEGMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3-methylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the tosyl group: The pyrazole intermediate is then treated with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group at the 4-position.

Esterification: Finally, the compound is esterified with 3-methylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The tosyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the ester or tosyl groups.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the tosyl and ester groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied due to their versatility in drug design and materials science. Below, 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3-methylbenzoate is compared with structurally analogous compounds, focusing on crystallographic data, substituent effects, and functional properties.

Table 1: Structural and Physicochemical Comparison of Selected Pyrazole Derivatives

Key Findings:

Substituent Effects on Bond Lengths :

- The C-N bond length in the pyrazole ring varies slightly (1.32–1.35 Å) depending on the electron-withdrawing/donating nature of substituents. The tosyl group (strong electron-withdrawing) in the target compound results in a marginally longer C-N bond (1.34 Å) compared to the nitro-substituted analog (1.32 Å) .

- Esters with bulky groups (e.g., 3-methylbenzoate) increase torsional strain, reflected in larger dihedral angles (12.5° vs. 8.2° in the acetate derivative) .

Thermal Stability :

- Tosyl and mesyl (methanesulfonyl) groups enhance thermal stability, as seen in higher melting points (158–167°C) compared to nitro or smaller ester substituents .

Crystallographic Tools: SHELXL’s advanced refinement algorithms (e.g., twin refinement, hydrogen-bond constraints) enable precise modeling of sterically crowded structures, such as the target compound’s tosyl and benzoate groups . ORTEP-3 visualizations highlight the planar geometry of the pyrazole ring and the non-coplanarity of the 3-methylbenzoate group due to steric hindrance .

Comparative Reactivity :

- Tosyl-substituted pyrazoles exhibit slower hydrolysis rates compared to mesyl or nitro analogs, attributed to the tosyl group’s electron-withdrawing and steric shielding effects .

Research Significance

The structural and functional nuances revealed through these comparisons underscore the importance of substituent engineering in pyrazole chemistry. For instance, the tosyl group’s dual role in stabilizing the pyrazole ring while modulating solubility makes it valuable in prodrug design. Meanwhile, crystallographic tools like SHELXL and ORTEP-3 remain indispensable for validating molecular geometries and guiding synthetic optimization .

Biological Activity

3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3-methylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing current findings from various studies and providing a detailed overview of its mechanisms, potential therapeutic applications, and related research.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a tosyl group and a benzoate moiety. The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of various biological pathways, which may result in therapeutic effects such as:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Interaction : It can bind to receptors, potentially influencing signaling pathways associated with cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains.

Anticancer Properties

The anticancer activity of pyrazole derivatives has been widely studied. Research shows that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Standard Antibiotic | 8 | Effective |

| Target Compound | 16 | Moderate |

Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound could significantly reduce cell viability in breast cancer cell lines (MCF-7). The study reported an IC50 value indicating effective cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Control (DMSO) | >100 | MCF-7 |

| Target Compound | 25 | MCF-7 |

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions, including condensation and esterification processes. Its applications extend beyond biological research into areas such as:

- Medicinal Chemistry : As a potential lead compound for drug development targeting specific diseases.

- Chemical Biology : Used as a tool in studying enzyme mechanisms and cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.